molecular formula C16H13Cl2NO2 B5739487 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide

3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide

Cat. No. B5739487
M. Wt: 322.2 g/mol
InChI Key: POUNZZXLHCYRKE-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound, also known as DCPA, is a member of the acrylamide family and is commonly used in the synthesis of various chemical compounds.

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide is not fully understood. However, it is believed that 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide inhibits the activity of certain enzymes in the body, which leads to various biochemical and physiological effects.
Biochemical and Physiological Effects:
3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, antitumor, and antiviral properties. 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide has also been shown to have an inhibitory effect on the growth of certain microorganisms such as bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide in lab experiments include its high purity, stability, and ease of synthesis. However, one of the major limitations of using 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide in lab experiments is that it is toxic and can pose a health hazard if not handled properly.

Future Directions

There are several future directions for research on 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide. One of the major areas of research is the development of new drugs using 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide as a key intermediate. Another area of research is the investigation of the mechanism of action of 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide and its potential applications in various fields such as agriculture and biotechnology. Additionally, further research is needed to determine the safety and toxicity of 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide and its potential impact on the environment.
Conclusion:
In conclusion, 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide involves the reaction between 2,4-dichlorobenzonitrile and 2-methoxyaniline in the presence of a base catalyst. 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide has been widely used in scientific research due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and polymers. 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects and has been used as a key intermediate in the synthesis of various drugs. However, further research is needed to determine the safety and toxicity of 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide and its potential impact on the environment.

Synthesis Methods

The synthesis of 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide involves the reaction between 2,4-dichlorobenzonitrile and 2-methoxyaniline in the presence of a base catalyst. The reaction yields 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide as a white solid with a melting point of 165-168°C. The purity of 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide can be determined by various analytical techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide has been widely used in scientific research due to its potential applications in various fields. One of the major applications of 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide is in the synthesis of various chemical compounds such as pharmaceuticals, agrochemicals, and polymers. 3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)acrylamide has been used as a key intermediate in the synthesis of various drugs such as anti-inflammatory agents, antitumor agents, and antiviral agents.

properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO2/c1-21-15-5-3-2-4-14(15)19-16(20)9-7-11-6-8-12(17)10-13(11)18/h2-10H,1H3,(H,19,20)/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUNZZXLHCYRKE-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)prop-2-enamide

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